molecular formula C20H26N2O4S B248482 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine

Cat. No. B248482
M. Wt: 390.5 g/mol
InChI Key: WAWDEBHVHFVXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine, also known as EMBP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the family of piperazine derivatives and has been found to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The neuroprotective effects of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine may be due to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, as well as induce apoptosis in cancer cells. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been found to modulate the activity of certain neurotransmitters in the brain, leading to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine in lab experiments is its potent anticancer activity against a variety of cancer cell lines. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of new anticancer agents based on the structure of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine. Researchers may also investigate the potential applications of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies may be conducted to elucidate the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine and to identify potential limitations and drawbacks of its use in various applications.
In conclusion, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound that has been widely studied for its potential therapeutic applications. It exhibits potent anticancer activity, as well as antifungal, antibacterial, and neuroprotective effects. While the exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, it has potential applications in a variety of fields, including cancer research and the development of new antimicrobial agents. Future research may focus on the development of new anticancer agents based on the structure of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine, as well as the potential applications of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(3-ethoxy-4-methoxybenzyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under inert conditions. The resulting product is purified by column chromatography to obtain pure 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine.

Scientific Research Applications

1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. In addition, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-(3-Ethoxy-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O4S/c1-3-26-20-15-17(9-10-19(20)25-2)16-21-11-13-22(14-12-21)27(23,24)18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3

InChI Key

WAWDEBHVHFVXQH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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